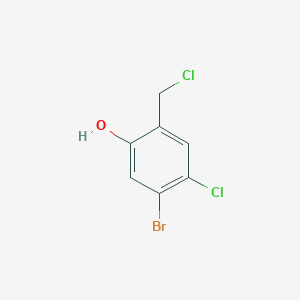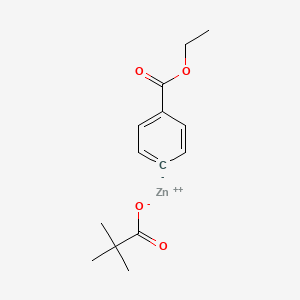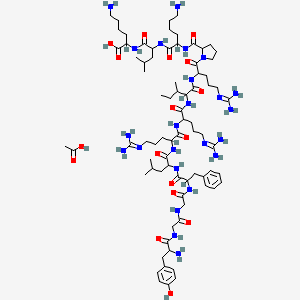
Hydroxypropyl betadex;Hydroxypropyl-beta-cyclodextrin;HP-beta-CD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypropyl)-beta-cyclodextrin is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. The modification with 2-hydroxypropyl groups enhances the solubility and bioavailability of the compound, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction is carried out in an aqueous solution, and the degree of substitution can be controlled by adjusting the molar ratio of propylene oxide to beta-cyclodextrin .
Industrial Production Methods
Industrial production of (2-Hydroxypropyl)-beta-cyclodextrin often employs large-scale reactors where beta-cyclodextrin is reacted with propylene oxide in the presence of a base such as sodium hydroxide. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxypropyl)-beta-cyclodextrin can undergo various chemical reactions, including:
Inclusion Complex Formation: It forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions with (2-Hydroxypropyl)-beta-cyclodextrin include acids, bases, and various organic solvents. Reaction conditions typically involve mild temperatures and neutral to slightly alkaline pH .
Major Products Formed
The major products formed from reactions involving (2-Hydroxypropyl)-beta-cyclodextrin are often inclusion complexes with guest molecules, which can be used to enhance the solubility and stability of pharmaceuticals, agrochemicals, and other compounds .
Applications De Recherche Scientifique
(2-Hydroxypropyl)-beta-cyclodextrin has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism by which (2-Hydroxypropyl)-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes with guest molecules. This process involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin, which enhances the solubility and stability of the guest molecule . The compound also interacts with various molecular targets and pathways, such as increasing the expression of angiogenic factors like vascular endothelial growth factor A and platelet-derived growth factor BB .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Cyclodextrin: The parent compound, which has lower solubility compared to (2-Hydroxypropyl)-beta-cyclodextrin.
Gamma-Cyclodextrin: Another cyclodextrin derivative with a larger cavity size, used for different guest molecules.
Methyl-Beta-Cyclodextrin: A derivative with methyl groups, used to disrupt lipid rafts in cell membranes.
Uniqueness
(2-Hydroxypropyl)-beta-cyclodextrin is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly useful in pharmaceutical and industrial applications where solubility and stability are critical .
Propriétés
Formule moléculaire |
C51H88O38 |
|---|---|
Poids moléculaire |
1309.2 g/mol |
Nom IUPAC |
5,15,25,35-tetrakis(hydroxymethyl)-10,20,30-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C51H88O38/c1-14(56)8-73-11-21-42-29(64)36(71)50(81-21)85-40-19(6-54)79-48(34(69)27(40)62)89-44-23(13-75-10-16(3)58)82-51(37(72)30(44)65)86-41-20(7-55)78-47(33(68)26(41)61)88-43-22(12-74-9-15(2)57)80-49(35(70)28(43)63)84-39-18(5-53)76-45(31(66)24(39)59)83-38-17(4-52)77-46(87-42)32(67)25(38)60/h14-72H,4-13H2,1-3H3 |
Clé InChI |
HKDZJADXHIXZLF-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)COCC(C)O)CO)COCC(C)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)

![4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14791318.png)





![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)



![3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B14791396.png)
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
